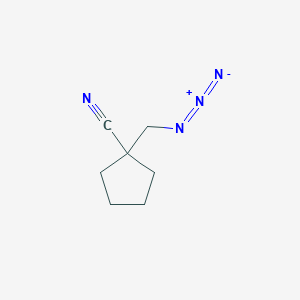
2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and an amino group, making it structurally unique and potentially useful in multiple applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-methylpiperidin-1-yl)-3-methylpentan-1-one
- 2-Amino-1-(4-phenylpiperidin-1-yl)-3-methylpentan-1-one
- 2-Amino-1-(4-ethylpiperidin-1-yl)-3-methylpentan-1-one
Uniqueness
Compared to similar compounds, 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
2-amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-14(2)17(19)18(21)20-11-9-16(10-12-20)13-15-7-5-4-6-8-15/h4-8,14,16-17H,3,9-13,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJZZICYZZKPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2653589.png)
![3-[(4-chlorophenyl)methyl]-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653590.png)


![N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2653597.png)
![2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide](/img/structure/B2653599.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2653600.png)
![3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde](/img/structure/B2653601.png)



![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653607.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2653609.png)
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B2653610.png)
